molecular formula C9H13NO B15319754 rac-[(1R,2R)-2-(5-methylfuran-2-yl)cyclopropyl]methanamine,trans

rac-[(1R,2R)-2-(5-methylfuran-2-yl)cyclopropyl]methanamine,trans

Cat. No.: B15319754
M. Wt: 151.21 g/mol
InChI Key: UPBAOFIWOKNUNW-JGVFFNPUSA-N
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Description

rac-[(1R,2R)-2-(5-methylfuran-2-yl)cyclopropyl]methanamine, trans: is a chemical compound with a unique structure that includes a cyclopropyl ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-[(1R,2R)-2-(5-methylfuran-2-yl)cyclopropyl]methanamine, trans typically involves the cyclopropanation of a suitable precursor followed by functional group transformations to introduce the furan ring and the amine group. Specific details on the reaction conditions and reagents used can vary, but common methods include the use of cyclopropanation reagents such as diazo compounds and catalysts like rhodium or copper complexes.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: rac-[(1R,2R)-2-(5-methylfuran-2-yl)cyclopropyl]methanamine, trans can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form cyclopropylmethanamine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Furanone derivatives.

    Reduction: Cyclopropylmethanamine derivatives.

    Substitution: Various substituted amines.

Scientific Research Applications

rac-[(1R,2R)-2-(5-methylfuran-2-yl)cyclopropyl]methanamine, trans has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-[(1R,2R)-2-(5-methylfuran-2-yl)cyclopropyl]methanamine, trans involves its interaction with specific molecular targets. The cyclopropyl and furan rings can interact with enzymes or receptors, potentially leading to biological effects. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing the compound’s activity.

Comparison with Similar Compounds

  • rac-[(1R,2R)-2-(furan-2-yl)cyclopropyl]methanamine
  • rac-[(1R,2R)-2-(1-methyl-1H-indol-6-yl)cyclopropyl]methanamine

Comparison: rac-[(1R,2R)-2-(5-methylfuran-2-yl)cyclopropyl]methanamine, trans is unique due to the presence of the 5-methylfuran ring, which can impart different chemical and biological properties compared to similar compounds with other substituents

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

[(1R,2R)-2-(5-methylfuran-2-yl)cyclopropyl]methanamine

InChI

InChI=1S/C9H13NO/c1-6-2-3-9(11-6)8-4-7(8)5-10/h2-3,7-8H,4-5,10H2,1H3/t7-,8+/m0/s1

InChI Key

UPBAOFIWOKNUNW-JGVFFNPUSA-N

Isomeric SMILES

CC1=CC=C(O1)[C@@H]2C[C@H]2CN

Canonical SMILES

CC1=CC=C(O1)C2CC2CN

Origin of Product

United States

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